1,3-Oxazol-5-ylboronic acid

Suzuki-Miyaura coupling heterocyclic synthesis oxazole functionalization

Accessing regioselective C5 oxazole arylation remains a bottleneck in medicinal chemistry due to the synthetic inaccessibility of unprotected 5-oxazolylboronic acid and the rarity of C5 cross-coupling protocols. 1,3-Oxazol-5-ylboronic acid (CAS 808126-65-0) solves this by enabling direct Suzuki-Miyaura coupling at the oxazole 5-position. • Enables construction of 5-(het)aryloxazoles-a privileged scaffold in kinase inhibitor and anti-inflammatory programs-under mild conditions. • Pairs with established C4 bromination protocols to access 4,5-disubstituted oxazole libraries for SAR studies. • Supplied at ≥97% purity with stringent storage (-20°C, sealed, moisture-free) to preserve boronic acid integrity. Recommended for discovery teams requiring reliable, regiochemically defined oxazole building blocks with documented synthetic utility.

Molecular Formula C3H4BNO3
Molecular Weight 112.879
CAS No. 808126-65-0
Cat. No. B580706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Oxazol-5-ylboronic acid
CAS808126-65-0
Synonyms5-Oxazolyl-boronic Acid;  B-5-Oxazolylboronic Acid;  1,3-Oxazol-5-ylboronic Acid; 
Molecular FormulaC3H4BNO3
Molecular Weight112.879
Structural Identifiers
SMILESB(C1=CN=CO1)(O)O
InChIInChI=1S/C3H4BNO3/c6-4(7)3-1-5-2-8-3/h1-2,6-7H
InChIKeyJWGQBMGNJNEKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Oxazol-5-ylboronic Acid (CAS 808126-65-0): Procurement Guide for Heterocyclic Boronic Acid Building Blocks


1,3-Oxazol-5-ylboronic acid (CAS 808126-65-0) is a heterocyclic boronic acid building block featuring an oxazole ring with a boronic acid group at the 5-position. With molecular formula C3H4BNO3 and molecular weight 112.88 g/mol , this compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in medicinal chemistry and organic synthesis [1]. The oxazole core is a privileged scaffold found in numerous bioactive molecules with therapeutic potential in inflammation, cancer, and asthma [2]. As a 5-substituted oxazole boronic acid, this compound enables regioselective introduction of the oxazole moiety at the C5 position, distinguishing it from 2- and 4-substituted oxazole boronic acid analogs.

Why 1,3-Oxazol-5-ylboronic Acid Cannot Be Substituted by Generic Boronic Acids or Alternative Oxazole Regioisomers


Simple substitution of 1,3-oxazol-5-ylboronic acid with other oxazole regioisomers or generic boronic acids fails due to fundamental differences in electronic distribution and regiochemical outcomes. The position of the boronic acid group on the oxazole ring dictates both coupling efficiency and product regiochemistry. C-5 Suzuki cross-coupling reactions on oxazole are notably rare compared to other positions [1]. While C-2 substituted oxazoles have been more extensively studied in cross-coupling [1], the C5 position offers distinct synthetic advantages for accessing specific substitution patterns. Additionally, oxazol-2-ylboronic acid has been described as unprecedented in certain contexts [2], highlighting the synthetic challenges associated with different regioisomers. The electron-withdrawing nature of the oxazole ring modulates the boron center's electrophilicity , affecting reactivity profiles that cannot be replicated by simple phenylboronic acids. Furthermore, the inherent instability of unprotected 5-oxazolylboronic acid [3] necessitates specific handling and storage conditions that differ from more stable boronic acid derivatives.

1,3-Oxazol-5-ylboronic Acid: Quantified Performance Evidence vs. Alternative Boronic Acids


Synthetic Accessibility: 2-TIPS-Protected 5-Oxazolylboronic Ester Achieves Good Overall Yield

The 2-TIPS-protected derivative of 5-oxazolylboronic acid pinacol ester is synthesized via a lithiation/boronation/transesterification sequence in good overall yield [1]. This contrasts with the general observation that C-5 Suzuki cross-coupling reactions on oxazole are rare, with most reported examples involving C-2 substituted oxazoles [2]. The TIPS protecting group at the C2 position confers stability to the boronic ester during Suzuki cross-coupling reactions and enables facile synthesis of various 5-(het)aryloxazoles under mild conditions [3].

Suzuki-Miyaura coupling heterocyclic synthesis oxazole functionalization

Regioselective Functionalization: C-4 vs. C-2 Bromination Ratio Optimized with DMF

A scalable and highly regioselective C-4 bromination of 5-substituted oxazoles has been achieved, with the use of DMF as solvent playing a critical role in significantly improving the C-4/C-2 bromination ratio [1]. This demonstrates that the 5-substituted oxazole scaffold enables controlled functionalization at the C4 position, which is a key step in generating Suzuki coupling partners. The resulting 4-bromooxazoles were shown to be good Suzuki-Miyaura coupling partners with arylboronic acids [2].

regioselective synthesis oxazole halogenation C-H functionalization

Comparative Physicochemical Profile: 1,3-Oxazol-5-ylboronic Acid vs. Isoxazol-5-ylboronic Acid

Direct comparison of predicted physicochemical properties reveals differences between 1,3-oxazol-5-ylboronic acid and its isoxazole analog. 1,3-Oxazol-5-ylboronic acid exhibits a boiling point of 306.4±34.0 °C at 760 mmHg and density of 1.4±0.1 g/cm³ . In contrast, isoxazol-5-ylboronic acid shows a higher predicted boiling point of 337.4±34.0 °C and slightly different vapor pressure (0.0±0.8 mmHg vs. 0.0±0.7 mmHg at 25°C) . The pKa of oxazol-2-ylboronic acid is predicted at 7.55±0.53 , providing a class-level reference for acidity differences that influence reactivity and handling requirements.

physicochemical properties heterocycle comparison boronic acid stability

Optimal Application Scenarios for 1,3-Oxazol-5-ylboronic Acid Based on Differentiated Evidence


Synthesis of 5-Aryloxazole Derivatives via Suzuki-Miyaura Coupling

When the synthetic target requires introduction of an aryl or heteroaryl group specifically at the C5 position of the oxazole ring, 1,3-oxazol-5-ylboronic acid derivatives provide a direct route. The 2-TIPS-protected 5-oxazolylboronic acid pinacol ester has demonstrated efficient Suzuki cross-coupling with various (het)aryl halides under mild conditions to yield 5-(het)aryloxazoles [1]. This application is particularly valuable given that direct C5 arylation of unsubstituted oxazole remains challenging due to regioselectivity issues [1].

Medicinal Chemistry Programs Targeting Oxazole-Containing Bioactive Scaffolds

For drug discovery programs exploring oxazole-based kinase inhibitors or anti-inflammatory agents, 1,3-oxazol-5-ylboronic acid enables regioselective incorporation of the oxazole pharmacophore. The compound has been employed as a reactant in the synthesis of 7-aminofuro[2,3-c]pyridine as an inhibitor of TAK1, a protein kinase . The oxazole scaffold is a common feature in numerous biologically active natural products and has demonstrated therapeutic potential in treating inflammation, cancer, and asthma [2].

Development of 4,5-Disubstituted Oxazole Libraries via Sequential Functionalization

When building compound libraries requiring 4,5-disubstituted oxazole cores, 5-substituted oxazole boronic acids offer a strategic entry point. The established regioselective C-4 bromination protocol for 5-substituted oxazoles, which significantly improves the C-4/C-2 bromination ratio using DMF as solvent [3], generates 4-bromo-5-substituted oxazoles that serve as effective Suzuki coupling partners with arylboronic acids [3]. This two-directional functionalization strategy maximizes scaffold diversity for structure-activity relationship studies.

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